molecular formula C14H15N3O3 B11849240 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione CAS No. 1392484-74-0

3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione

Cat. No.: B11849240
CAS No.: 1392484-74-0
M. Wt: 273.29 g/mol
InChI Key: AOKQLCXGSOPZQV-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione typically involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxybenzyl Group: This step involves the alkylation of the pyrrolo[3,2-d]pyrimidine core with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.

    Reduction and Cyclization: The final step involves the reduction of the intermediate product followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the pyrrolo[3,2-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl group, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs.

Industry

In industry, this compound can be used in the synthesis of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7aH)-dione
  • 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-c]pyrimidine-2,4(3H,7aH)-dione

Uniqueness

The uniqueness of 3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione lies in its specific structure, which allows for unique interactions with biological targets. Compared to similar compounds, it may exhibit different biological activities and reactivities, making it a valuable compound for research and development.

Properties

CAS No.

1392484-74-0

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,4a,5,7a-tetrahydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N3O3/c1-20-10-4-2-9(3-5-10)8-17-13(18)12-11(6-7-15-12)16-14(17)19/h2-7,11-12,15H,8H2,1H3,(H,16,19)

InChI Key

AOKQLCXGSOPZQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3C(C=CN3)NC2=O

Origin of Product

United States

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